molecular formula C11H23BrOSi B14606445 Silane, (2-bromo-1-oxooctyl)trimethyl- CAS No. 61157-34-4

Silane, (2-bromo-1-oxooctyl)trimethyl-

Cat. No.: B14606445
CAS No.: 61157-34-4
M. Wt: 279.29 g/mol
InChI Key: IKCWWSQEZIWHIY-UHFFFAOYSA-N
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Description

Silane, (2-bromo-1-oxooctyl)trimethyl- is a chemical compound with the molecular formula C11H23BrO2Si. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This particular compound is characterized by the presence of a bromine atom and a trimethylsilyl group attached to an octyl chain with a keto group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, (2-bromo-1-oxooctyl)trimethyl- typically involves the reaction of an octyl chain with a bromine source and a trimethylsilyl groupThe reaction conditions often require the use of a solvent such as dichloromethane and a catalyst like aluminum chloride to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Silane, (2-bromo-1-oxooctyl)trimethyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide or amine groups.

    Reduction Reactions: The keto group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Formation of hydroxyl or amino derivatives.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Silane, (2-bromo-1-oxooctyl)trimethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Silane, (2-bromo-1-oxooctyl)trimethyl- involves its ability to participate in various chemical reactions due to the presence of reactive bromine and keto groups. These functional groups allow the compound to interact with nucleophiles, reducing agents, and oxidizing agents, leading to the formation of a wide range of products. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane, (2-bromo-1-oxooctyl)trimethyl- is unique due to the presence of both a bromine atom and a keto group on an octyl chain, which provides distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

CAS No.

61157-34-4

Molecular Formula

C11H23BrOSi

Molecular Weight

279.29 g/mol

IUPAC Name

2-bromo-1-trimethylsilyloctan-1-one

InChI

InChI=1S/C11H23BrOSi/c1-5-6-7-8-9-10(12)11(13)14(2,3)4/h10H,5-9H2,1-4H3

InChI Key

IKCWWSQEZIWHIY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)[Si](C)(C)C)Br

Origin of Product

United States

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